2-(Naphthalene-2-sulfonyl)propanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

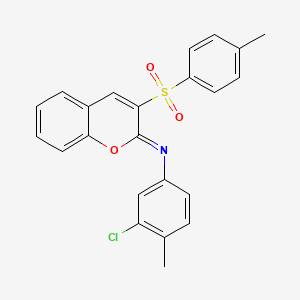

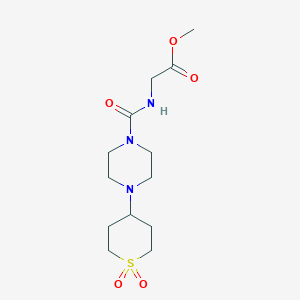

2-(Naphthalene-2-sulfonyl)propanehydrazide is a compound widely used in scientific research for its various properties. It is a derivative of 2-naphthalene sulfonic acids .

Molecular Structure Analysis

While the exact molecular structure analysis of this compound is not available, it is known that naphthalene derivatives exhibit unique photo physical and chemical properties . The molecular formula of this compound is C13H14N2O3S.Applications De Recherche Scientifique

Electron Beam Irradiation in Aqueous Solutions

- Study: Alkhuraiji and Leitner (2016) investigated the electron beam irradiation of aqueous solutions of 2-naphthalenesulfonate, demonstrating its effectiveness in reducing the concentration of this compound in water. The study highlighted the role of oxidants in enhancing the radiolytic system's efficiency (Alkhuraiji & Leitner, 2016).

Sulfur Monoxide Transfer in Organic Synthesis

- Study: Grainger et al. (2011) explored the transfer of sulfur monoxide from trisulfide-2-oxides to dienes, which included naphthalene derivatives. This process was used in the synthesis of thiophenes, demonstrating the chemical versatility of these compounds (Grainger et al., 2011).

Proton Exchange Membranes

- Study: Wang et al. (2015) synthesized sulfonated polybenzothiazoles containing naphthalene for use as proton exchange membranes. These polymers exhibited excellent properties for such applications, demonstrating the utility of naphthalene derivatives in membrane technology (Wang et al., 2015).

Biological Activity of Sulfonylhydrazide-Schiff Base

- Study: Amereih et al. (2020) synthesized and characterized a naphthalene-2-sulfonylhydrazide Schiff base, evaluating its antimicrobial activity. This highlights the potential biological applications of such compounds (Amereih et al., 2020).

Geothermal Reservoir Tracers

- Study: Rose, Benoit, and Kilbourn (2001) tested polyaromatic sulfonate compounds, including 2-naphthalene sulfonate, as tracers in geothermal reservoirs. They demonstrated these compounds' suitability in high-temperature environments (Rose, Benoit, & Kilbourn, 2001).

Gas Permeation and Separation

- Study: Tanaka et al. (2006) measured the permeability and selectivity of sulfonated polyimides containing naphthalene for gas separation, highlighting their application in this field (Tanaka et al., 2006).

Fluorescent Probes

- Study: Stryer (1965) explored the use of anilinonaphthalene sulfonates, including naphthalene derivatives, as fluorescent probes for studying non-polar regions in proteins (Stryer, 1965).

Propriétés

IUPAC Name |

2-naphthalen-2-ylsulfonylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-9(13(16)15-14)19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLRYHMNUWAHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2596702.png)

![4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile](/img/structure/B2596705.png)

![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2596713.png)

![3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid](/img/structure/B2596715.png)